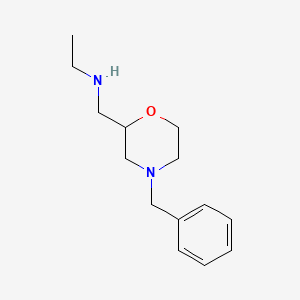

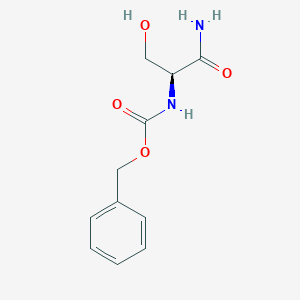

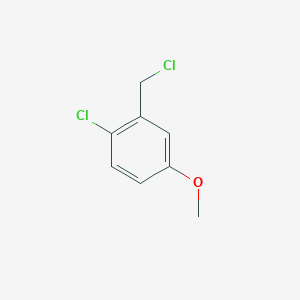

![molecular formula C11H11N3O4 B1356118 Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 132272-52-7](/img/structure/B1356118.png)

Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Recent synthetic pathways of imidazo[1,2-a]pyridines have been assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular formula of this compound is C11H11N3O4 . The molecular weight is 249.223 Da .Chemical Reactions Analysis

The construction of an imidazo[1,2-a]pyridine core has been the focus of new synthetic protocols developed in the past decade . These methods aim to improve the ecological impact of the classical schemes .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Heterocyclic Compounds

The imidazo[1,2-a]pyridine system, related to Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate, has been explored for synthesizing fused triazines with potential biological activities. A study demonstrated the transformation of ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate into substituted nitro carboxamidoimidazopyridines, leading to 3-amino-2-carboxamidoimidazo[1,2-a]pyridine derivatives (Zamora et al., 2004).

Structural Diversity in Imidazo[1,2-a]pyridines

Ethyl 8-methylimidazo-[1,2-a]pyridine-2-carboxylate, a compound structurally similar to the target chemical, was studied for its reactivity and structure. CNDO/2 calculations, based on X-ray structures, were used to understand the nitration of variously substituted imidazo[1,2-a] pyridines, contributing to the knowledge of their reactivity and structural diversity (Teulade et al., 1982).

Catalytic Applications

A series of heterocyclic compounds, including ethyl 7-methylimidazolo[1,2-a] pyridine-2-carboxylate, were synthesized and examined for their catalytic activities. These compounds, particularly when combined with transition metals like copper, iron, and zinc, were effective catalysts for the oxidation of catechol to o-quinone, revealing their potential in catalysis (Saddik et al., 2012).

Synthesis of Tricyclic Pyridinones

A derivative of the target compound, 6-bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, was used in the synthesis of new ethyl 8-aryl-2-oxo-1,2-di-hydrodipyrido[1,2-a:3',2'-d]imidazole-3-carboxylates. This study highlighted the potential of such compounds in creating tricyclic pyridinones, expanding the range of available heterocyclic compounds (Castera-Ducros et al., 2006).

Zukünftige Richtungen

The future directions in the research of Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate and its derivatives could involve the development of more eco-friendly synthetic strategies , exploration of their potential pharmaceutical applications , and further investigation into their physical and chemical properties.

Eigenschaften

IUPAC Name |

ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c1-3-18-11(15)8-6-13-5-4-7(2)9(14(16)17)10(13)12-8/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNJPNHNTLBCKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=CC(=C(C2=N1)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563687 |

Source

|

| Record name | Ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132272-52-7 |

Source

|

| Record name | Ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

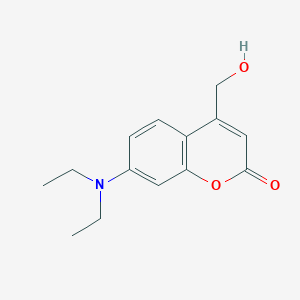

![1-[4-(Ethanesulfonyl)phenyl]ethan-1-one](/img/structure/B1356056.png)

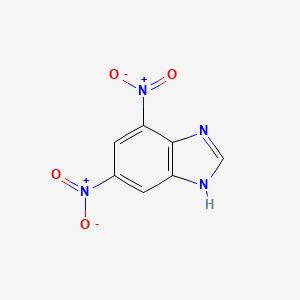

![6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B1356058.png)

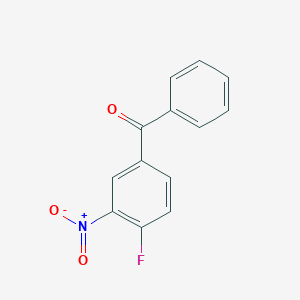

![4-[4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazole-4-ylmethyl)-1,3-dioxolane-4-yl]methoxy]phenyl]piperazino]phenyl]-2-(1-methylpropyl)-4H-1,2,4-triazole-3(2H)-one](/img/structure/B1356069.png)

![2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid](/img/structure/B1356084.png)